1-(3-fluorophenyl)-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
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Overview
Description
The compound “1-(3-fluorophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione” is a derivative of 1,2,3-triazole . Triazoles and their derivatives are of great importance in medicinal chemistry and can be used for the synthesis of numerous heterocyclic compounds with different biological activities . They have been reported to be inhibitors of glycogen synthase kinase-3, antagonists of GABA receptors, agonists of muscarinic receptors, neuroleptic, as well as compounds showing anti-HIV-1, cytotoxic, antihistaminic, and antiproliferative activities .
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives involves a multicomponent reaction which gives a wide access to triazole derivatives production . Base-catalyzed alkylation of 5-(4-fluorophenyl)-2,4-dihydro-1,2,4-triazole-3-thione with one or two equivalents of propargyl bromide in presence of triethylamine as catalyst selectively produced the thiopropargylated 1,2,4-triazole . The click 1,3-dipolar cycloaddition reaction of the mono- and/or bis (propargylated)-1,2,4-triazoles with a variety of long-chain alkyl azides, conducted in t-BuOH:H2O (10:1) in presence of sodium ascorbate and copper (II) sulfate at room temperature, afforded the regioselective 1,4-disubstituted mono- and bis (1,2,3-triazole) derivatives .Molecular Structure Analysis
The molecular structure of 1,2,3-triazole derivatives is planar and aromatic . In aqueous solution, it tautomerizes to its 2H-isomer with a 1H/2H ratio of ≈1:2 . Both isomers have essentially the same melting and boiling points, making them very difficult to separate from each other .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,3-triazole derivatives include base-catalyzed alkylation and 1,3-dipolar cycloaddition . The absence of the NH stretch at 3284–3348 cm−1 in the IR spectra of compounds and the appearance of the characteristic C≡C and ≡C–H bands at 2145–2153 and 3298–3306 cm−1, respectively, confirmed the incorporation of two alkyne side chains .Scientific Research Applications
Anti-Protozoal and Anti-Cancer Properties
A series of novel oxadiazolyl pyrrolo triazole diones were designed and synthesized, showing in vitro anti-protozoal and cytotoxic activities. These compounds exhibit potential as anti-cancer agents due to their structural features and biological activities (Dürüst et al., 2012).
Antimicrobial Activity
Another research focus has been on the synthesis of 1,2,4-triazole derivatives with enhanced pharmacological properties through the introduction of alkyl, alkoxy, and halogen substituents. These compounds demonstrated significant antimicrobial activity, highlighting their potential in addressing microbial resistance (Desabattina et al., 2014).
Synthesis and Biological Activities
Further studies include the synthesis of novel triazoles bearing 1,2,4-oxadiazole and phenylsulfonyl groups. These compounds were evaluated for their anticancer activities against MCF-7 cells, illustrating the versatility of this compound class in generating biologically active molecules (Dürüst et al., 2014).
Structural Analysis
Investigations into the crystal structures of related compounds provide insights into their molecular conformations and potential interactions, which could inform their biological activities and applications in drug design (Gonzaga et al., 2016).
Future Directions
The future directions for research on 1,2,3-triazole derivatives could include further exploration of their synthesis methods, investigation of their biological activities, and development of novel triazole derivatives . The design and synthesis of novel triazole derivatives are a perspective direction of medicinal chemistry .
Mechanism of Action
Target of Action
Triazole compounds, which this molecule is a part of, are known to bind with a variety of enzymes and receptors in the biological system . They show versatile biological activities due to their ability to form hydrogen bonds with numerous amino acids .
Mode of Action
Triazole compounds are known for their ability to interact specifically with different target receptors . This interaction is often facilitated by the hydrogen bond accepting and donating characteristics of the triazole nucleus .
Biochemical Pathways
Triazole derivatives have been found to exhibit a wide range of biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . These activities suggest that triazole compounds may affect multiple biochemical pathways.
Pharmacokinetics
Triazole compounds are generally known for their high chemical stability, which suggests they may have good bioavailability .
Result of Action
Given the wide range of biological activities exhibited by triazole compounds, it can be inferred that this compound may have diverse molecular and cellular effects .
Action Environment
The chemical stability of triazole compounds suggests that they may be relatively stable under various environmental conditions .
Properties
IUPAC Name |
3-(3-fluorophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4O2/c17-10-5-4-8-12(9-10)21-14-13(18-19-21)15(22)20(16(14)23)11-6-2-1-3-7-11/h1-9,13-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPESBVNUZLGZEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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